Aluminum magnesium silicate
Description
Aluminum magnesium silicate (MgO–Al₂O₃–SiO₂, MAS) is a ternary oxide compound with significant applications in advanced ceramics, electronics, and pharmaceuticals. It is synthesized via sintering, involving stages like calcination, nucleation, and crystallization (850–1000°C) . Key properties include:
- Dielectric Behavior: Frequency-dependent permittivity with low-frequency dispersion and high-frequency stability. The dielectric constant increases with alkali ion (K⁺) content .
- Electrical Conductivity: Negative temperature coefficient of resistance (NTCR) behavior, with activation energy <1 eV at high temperatures due to K⁺, F⁻, and oxygen vacancies .
- Thermal and Mechanical Properties: High thermal stability (>1000°C), low thermal conductivity, and excellent electrical insulation .
MAS exists in multiple crystalline phases, including cordierite (Mg₂Al₄Si₅O₁₈), magnesium silicate fluoride, and sapphirine, which influence its machinability and dielectric performance . The United States Pharmacopeia (USP) categorizes MAS into types (IA, IB, IC, IIA) based on viscosity (100–2200 cps) and Al/Mg molar ratios (0.5–2.8), tailoring it for pharmaceutical suspending agents or cosmetics .
Properties
Molecular Formula |
Al2H2MgO8Si2 |
|---|---|
Molecular Weight |
264.45 g/mol |
InChI |
InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |
InChI Key |
ZIWHULSTMFGVSZ-UHFFFAOYSA-N |
Canonical SMILES |
OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |
Origin of Product |
United States |
Preparation Methods
Raw Material Processing
Natural bentonite or saponite ores are crushed to a particle size of 4–8 mm and mixed with water to form a slurry (8–10% mass concentration). Sodium-based modifiers, such as sodium carbonate or sodium citrate (1–5% w/w of ore), are added to enhance dispersion and ion exchange capacity.
Hydration and Aging
The slurry undergoes vigorous agitation in water (2 g/100 mL) for 3 minutes at 14,000–15,000 rpm, followed by 12-hour hydration to ensure complete swelling. Prolonged aging (4–8 minutes) under centrifugal forces (separation factor: 400–1,100) removes non-swellable impurities, yielding a suspension with 15.0–17.2 Å d-spacing confirmed by X-ray diffraction.
Drying Techniques
Vacuum freeze-drying at -40°C to -30°C preserves the gel’s porous network by sublimating water without collapsing the silicate layers. This method achieves a final product with a viscosity of 1,500–3,000 cP (measured at 25°C using a 5% w/w dispersion).
Table 1: Conventional Method Parameters
| Parameter | Range/Value | Source |
|---|---|---|
| Particle size (crushed) | 4–8 mm | |
| Modifier concentration | 1–5% w/w | |
| Centrifugal force | 400–1,100 separation factor | |
| Freeze-drying temp | -40°C to -30°C |
Modified Bentonite Processing with Functional Additives
Patent CN107555445B details a high-performance AMS gel synthesis incorporating sepiolite or attapulgite (1–5% w/w) to enhance viscosity and dispersion.
High-Pressure Homogenization
After purification, functional additives are compounded into the silicate suspension under 150–250 MPa pressure, forming a stable ternary structure (Fig. 3). This step increases the gel’s water dispersion viscosity by 40–60% compared to unmodified analogs.
Structural Analysis
High-pressure processing induces a "pillared" architecture where sepiolite fibers bridge aluminosilicate layers, confirmed by SEM and XRD. The resulting gel exhibits a d-spacing of 1.48–1.54 Å, indicative of a highly ordered lattice.
Table 2: High-Pressure Homogenization Outcomes
| Additive Type | Pressure (MPa) | Viscosity Increase | Structural d-spacing (Å) |
|---|---|---|---|
| Sepiolite | 200 | 50% | 1.492–1.504 |
| Attapulgite | 180 | 45% | 1.510–1.540 |
Sol-Gel Synthesis with Ethylene Glycol Azeotrope
CN110092385B introduces a sol-gel method using ethylene glycol to inhibit crystallization and control particle size.
Reaction Mechanism
- Alkaline Solution Preparation : Sodium hydroxide (10–15% w/w) and ethylene glycol (1:1 v/v) are mixed to form a lye.
- Precursor Mixing : Magnesium nitrate and aluminum chloride (Mg:Al:Si = 1:1:1 molar ratio) are dissolved in ethylene glycol-water (1:2 v/v).
- Dropwise Addition : Water glass (Na₂SiO₃) is added to the lye at 40–60°C, followed by the Mg-Al solution, yielding a hydrogel after 8–24 hours at 90–140°C.
Morphological Control
Ethylene glycol reduces water activity, preventing premature precipitation. The final product exhibits a narrow particle size distribution (50–100 nm) and surface area >300 m²/g.
Co-Precipitation and Hydrothermal Methods
Co-precipitation routes involve simultaneous hydrolysis of Mg²⁺ and Al³⁺ salts in silica-rich solutions.
pH-Dependent Synthesis
At pH 10–11 (adjusted with NH₄OH), MgCl₂ and Al(NO₃)₃ react with Na₂SiO₃ to form an amorphous gel. Hydrothermal treatment (150°C, 12 hours) enhances crystallinity, producing a mesoporous structure with 2–5 nm pores.
Aluminum Incorporation Effects
Adding Al³⁺ (Al/Si = 0.01–0.2 molar ratio) increases the polymerization degree of magnesium silicate hydrate (M-S-H) from 0.84 to 0.92, as shown by ²⁹Si NMR. Excess Al³⁺ (>0.1 molar ratio) induces phase separation, forming hydroxyl-aluminum domains.
Table 3: Co-Precipitation Parameters
| Parameter | Optimal Value | Effect on Structure |
|---|---|---|
| pH | 10.5 | Maximizes Mg-Al-Si co-precipitation |
| Hydrothermal temp | 150°C | Enhances crystallinity |
| Al/Si ratio | ≤0.1 | Maintains single-phase M-S-H |
Sustainable Synthesis from Fly Ash
CN106145129A utilizes fly ash, an industrial byproduct, as a low-cost silica and alumina source.
Alkaline Leaching
Fly ash (200 g) is treated with 20% NaOH (600 mL) at 110°C for 1 hour, extracting 60–70% silica. Residual solids undergo calcination with CaO and Na₂CO₃ (1:1 molar ratio) at 800°C to activate magnesium.
Acid Precipitation
Leachate is neutralized with HCl (pH 4–5), precipitating AMS with a MgO:Al₂O₃:SiO₂ ratio of 1:1:3. The product achieves a surface area of 200–250 m²/g, suitable for catalytic applications.
Comparative Analysis of Methods
Table 4: Method Efficiency and Applications
| Method | Duration | Cost | Viscosity (cP) | Preferred Use |
|---|---|---|---|---|
| Conventional Hydration | 24 h | Low | 1,500–3,000 | Pharmaceuticals |
| High-Pressure Homogenization | 8 h | High | 3,000–4,500 | Cosmetics |
| Sol-Gel | 48 h | Moderate | N/A | Mesoporous materials |
| Fly Ash Utilization | 12 h | Very low | 800–1,200 | Industrial adsorbents |
Chemical Reactions Analysis
Types of Reactions
Aluminum magnesium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to neutralize excess acid, making it useful as an antacid.
Hydration and Dehydration: The compound can absorb and release water, which is essential for its use as a thickening and stabilizing agent.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used in reactions involving this compound to adjust pH levels.
Water: Pure water is essential for the synthesis and post-treatment processes.
Major Products Formed
Magnesium Chloride and Silicon Dioxide: When reacting with hydrochloric acid, this compound forms magnesium chloride and silicon dioxide.
Scientific Research Applications
Agricultural Applications
Thickening and Suspension Agent
Aluminum magnesium silicate acts as an effective thickening agent in pesticide formulations. Its ability to form a gel when mixed with water enhances the suspension stability of active ingredients, preventing sedimentation and ensuring uniform application. This property is particularly beneficial in water-suspended pesticides, where it improves the ease of use and effectiveness of the product .
Soil Amendment
As a soil amendment, this compound improves soil structure and water retention. Its nano-scale properties allow it to enhance the cation exchange capacity (CEC) of soils, which is crucial for nutrient availability to plants. Studies have demonstrated that its application can lead to increased crop yields and improved soil health .
Pharmaceutical Applications
Excipient in Drug Formulations
this compound is widely used as an excipient in pharmaceutical formulations. It serves multiple roles, including:
- Adsorbent: It adsorbs moisture and stabilizes active ingredients.
- Suspending Agent: It maintains uniform dispersion of solid particles in liquid formulations.
- Thickener: It increases viscosity in gels and creams, enhancing product stability .
Case Study: Tablet Formulation
In a study assessing the use of this compound in tablet formulations, it was found that the compound significantly improved the disintegration time and dissolution rate of the tablets. The incorporation of this compound resulted in a more efficient release of active pharmaceutical ingredients (APIs), showcasing its potential to enhance drug bioavailability .
Cosmetic Applications
Emulsion Stabilizer
In cosmetics, this compound is utilized as an emulsion stabilizer and thickening agent. Its ability to maintain the consistency of products such as creams and lotions makes it invaluable in the cosmetic industry. It helps prevent separation of oil and water phases, ensuring product integrity over time .
Data Table: Cosmetic Product Applications
| Product Type | Role | Benefits |
|---|---|---|
| Creams | Emulsion Stabilizer | Prevents phase separation |
| Lotions | Thickening Agent | Enhances texture and application |
| Makeup Products | Viscosity Controller | Improves spreadability and finish |
Environmental Applications
Adsorbent for Water Treatment
this compound has been explored as an adsorbent for removing contaminants from wastewater. Its high surface area allows for effective adsorption of heavy metals and organic pollutants, making it a promising material for environmental remediation efforts. A recent study showed that modified this compound could achieve over 99% removal efficiency for alkali metal ions from aqueous solutions .
Summary of Findings
The applications of this compound span various industries due to its unique physicochemical properties. Below is a summary table highlighting its key applications:
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Agriculture | Pesticide formulation | Improved suspension stability |
| Soil amendment | Enhanced nutrient availability | |
| Pharmaceuticals | Excipient in drug formulations | Improved bioavailability |
| Cosmetics | Emulsion stabilizer | Maintains product integrity |
| Environmental | Adsorbent for water treatment | High contaminant removal efficiency |
Mechanism of Action
The mechanism of action of aluminum magnesium silicate involves its ability to neutralize acids and stabilize formulations. In the stomach, it reacts with excess acid to increase the pH, providing relief from heartburn and indigestion . Its molecular structure allows it to form a gel-like network, which helps in thickening and stabilizing various formulations .
Comparison with Similar Compounds
Research Findings and Innovations
- MAS : Doping with MgF₂ reduces sintering temperature to 1000°C while maintaining dielectric stability .
- M-S-H : Incorporation of Al³⁺ improves mechanical strength by forming cross-linked gels .
- Talc vs. Pyrophyllite : Pyrophyllite’s Al content enhances refractory performance but reduces plasticity compared to talc .
Biological Activity
Aluminum magnesium silicate (AMS) is a naturally occurring mineral used in various applications, including pharmaceuticals and cosmetics. This article explores its biological activity, focusing on its interactions with biological molecules, safety assessments, and potential therapeutic applications.
Structure and Composition
This compound is primarily composed of aluminum oxide, magnesium oxide, and silica. Its layered structure allows for the intercalation of various molecules, making it a suitable candidate for drug delivery systems. The mineral typically exists in forms such as montmorillonite and saponite, which contribute to its unique properties.
Biological Interactions
Protein Adsorption:
A significant study investigated the adsorption behavior of lysozyme (LSZ) onto magnesium aluminum silicate (MAS) at different pH levels. The results indicated that LSZ could bind to MAS through hydrogen bonds and electrostatic forces, forming microparticles that could serve as delivery systems for sustained protein release. Notably, the biological activity of LSZ was affected by the pH during preparation, with higher pH levels enhancing adsorption but reducing overall capacity .
Drug Complexation:
Research has shown that AMS can enhance the antibacterial activity of drugs like ampicillin against pathogens such as Salmonella gallinarum. This enhancement is attributed to the mineral's ability to form complexes with the drug, improving its efficacy . Additionally, studies involving propranolol hydrochloride demonstrated that AMS could sustain drug release when combined with hydrophilic carriers like polyethylene oxide (PEO), indicating its potential as a drug formulation excipient .
Safety and Toxicology
Irritation and Toxicity Assessments:
Safety evaluations have classified magnesium aluminum silicate as a weak primary skin irritant in animal studies. However, it exhibited no cumulative irritation effects in guinea pigs. Furthermore, acute toxicity studies indicated that AMS does not pose significant risks when administered orally or through skin contact . Inhalation toxicity was noted, emphasizing the importance of particle size and composition in determining adverse effects.
Case Studies
- Lysozyme-MAS Microparticles:
- Antibacterial Activity Enhancement:
- Controlled Drug Release:
Q & A
Q. What experimental design is optimal for studying this compound's role in soil nutrient release?
- Methodological Answer : Use a 3×6 factorial design with randomized blocks. Variables include silicate dosage (0–600 kg/ha K₂O) and rock type (e.g., ultramafic vs. biotite schist). Incubate soil at 70% moisture for 100 days, then extract nutrients with Mehlich-1 or DTPA solutions. Analyze cation exchange capacity (CEC) and base saturation to assess long-term nutrient mobility .
Q. How can orthogonal array design (OAD) optimize the mechanical properties of this compound-reinforced composites?
- Methodological Answer : Apply an L9 OAD to variables like reinforcement percentage (e.g., 12% MgO, 5% graphite), casting temperature (700–750°C), and stirring duration (5–15 min). Use ANOVA to identify dominant factors. For instance, Rockwell hardness tests (ASTM E18) may reveal that stirring time significantly impacts particle dispersion .
Q. What statistical methods are suitable for analyzing conflicting viscosity data in this compound suspensions?
- Methodological Answer : Perform multivariable regression to account for factors like pH (9.0–10.0), particle size distribution, and ionic strength. Use rheometers with controlled shear rates (0.1–100 s⁻¹) to measure thixotropy. If Type IC silicate (800–2200 cps) shows inconsistent results, check for residual soluble salts via conductivity tests .
Data Presentation & Validation
Q. How should researchers report this compound characterization data to meet journal standards?
- Methodological Answer : Follow ASTM/ISO guidelines for mechanical testing (e.g., ASTM E23 for impact resistance). In manuscripts, include raw data in appendices and processed results (mean ± SD) in tables. For XRD, provide d-spacing values and reference JCPDS files. Use TOPSIS for multi-criteria decision analysis when comparing composite performance metrics .
Q. What validation protocols ensure reproducibility in this compound synthesis?
- Methodological Answer : Document synthesis parameters (e.g., Mg/Al molar ratio, sintering temperature) and validate purity via loss on drying (<8%) and heavy metal limits (Pb <0.0015%, As <3 ppm). Replicate experiments across three batches and report relative standard deviation (RSD <5%) for critical attributes like viscosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
